molecular formula C19H20F3N3O3 B2502564 2-{[1-(5-环丙基-1,2-噁唑-3-羰基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶 CAS No. 2202250-93-7

2-{[1-(5-环丙基-1,2-噁唑-3-羰基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶

货号 B2502564
CAS 编号: 2202250-93-7
分子量: 395.382
InChI 键: SMEXIVUZYMNIMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves the construction of specific ring systems that are prevalent in many bioactive molecules. The research presented in paper outlines a synthetic procedure to access 2-unsubstituted pyrrolidines and piperidines, which are valuable scaffolds in medicinal chemistry. The method utilizes donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2 as a Lewis acid, reacting with 1,3,5-triazinanes to form the desired five- or six-membered ring systems. This process is noted for its mild conditions and high yields, up to 93%, and its ability to tolerate a variety of functional groups. This synthetic route could potentially be applied to the synthesis of 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, given the relevance of piperidine structures in its core.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activity. In paper , the synthesis and crystal structure of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides are discussed. The X-ray diffraction of these compounds reveals strong hydrogen bonding and a characteristic partial stacking motif within the crystal lattice. This information is pertinent when considering the molecular structure of 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, as the presence of a piperidine ring and potential for hydrogen bonding could influence its solid-state structure and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of organic molecules is a key aspect of their utility in chemical synthesis and drug design. Paper explores the reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one, leading to the formation of 1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines through 1,3-dipolar cycloadditions and reactions with β-dicarbonyl compounds. These reactions highlight the versatility of pyranone derivatives in constructing heterocyclic compounds, which could be analogous to the reactions needed to synthesize the trifluoromethylpyridine moiety in the target molecule.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, the studies do offer insights into the properties of similar compounds. For instance, the solubility, melting points, and stability of the synthesized compounds could be inferred from the functional groups present and their known behaviors. The presence of a trifluoromethyl group, as seen in the target molecule, is known to influence the acidity, lipophilicity, and metabolic stability of compounds, which are important factors in drug design.

科学研究应用

合成和反应性

开环反应:对类似化合物的研究探索了噁唑的开环反应,揭示了可能与理解目标化合物中环丙基-噁唑部分反应性相关的机制 (Jones & Phipps, 1976)。该知识对于设计涉及噁唑衍生物的合成途径至关重要。

环丙烯酮反应:环亚胺与环丙烯酮反应生成羟基吡咯烷和吲哚烷,证明了含环丙基的化合物在合成复杂杂环结构方面的多功能性 (Kondakal, Qamar, & Hemming, 2012)。这与天然产物类似物和生物活性分子的合成有关。

铜催化反应:乙酸酐与吡啶的铜催化 Perkin-酰基-曼尼希反应提供了一种向吡啶衍生物引入官能团的方法,强调了对目标化合物中吡啶部分进行官能化的潜力 (Crotti, Berti, & Pineschi, 2011)

双环化合物合成:由 β-羟基或 β-巯基-α-氨基酸酯合成噁唑烷和噻唑烷,生成双环化合物,突出了可用于合成类似于目标分子的双环骨架的方法 (Badr, Aly, Fahmy, & Mansour, 1981)

属性

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)16-2-1-3-17(23-16)27-11-12-6-8-25(9-7-12)18(26)14-10-15(28-24-14)13-4-5-13/h1-3,10,12-13H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEXIVUZYMNIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。